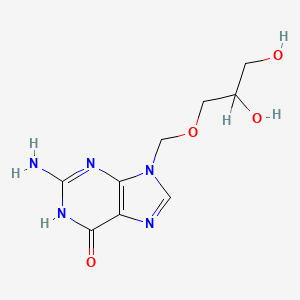

2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one

Description

2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one (CAS: 86357-09-7) is a synthetic purine nucleoside analog and a known impurity of Ganciclovir (EP Impurity E) . Structurally, it features a guanine base linked via a methylene bridge to a (2RS)-2,3-dihydroxypropoxy group. This substituent introduces two hydroxyl groups in a racemic configuration, distinguishing it from related antiviral compounds. Its role as an impurity highlights the importance of stereochemical precision in nucleoside analog design, as minor structural variations can significantly alter pharmacokinetics and efficacy.

Properties

IUPAC Name |

2-amino-9-(2,3-dihydroxypropoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-2-5(16)1-15/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJRISBBXAOKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCC(CO)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914515 | |

| Record name | 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86357-09-7, 96429-66-2 | |

| Record name | Isoganciclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOGANCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNJ00018WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Isoganciclovir, also known as iso-Ganciclovir, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus. This enzyme plays a crucial role in the replication of the viral genome, making it an effective target for antiviral drugs.

Mode of Action

Isoganciclovir’s mode of action involves inhibiting virus replication. The drug is converted intracellularly to its active form by a virus-encoded cellular enzyme, thymidine kinase (TK) . This active form of the drug then inhibits the DNA polymerase, disrupting the replication of the viral genome.

Biochemical Pathways

The biochemical pathways affected by Isoganciclovir primarily involve the replication process of the Herpesvirus family. By inhibiting the DNA polymerase, the drug disrupts the synthesis of new viral DNA, thereby preventing the virus from replicating and spreading.

Pharmacokinetics

The pharmacokinetics of Isoganciclovir, similar to Ganciclovir, is characterized by significant interindividual variability. This highlights the importance of individualized dosing. The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability.

Result of Action

The primary result of Isoganciclovir’s action is the inhibition of virus replication. By disrupting the synthesis of new viral DNA, the drug prevents the spread of the virus, thereby helping to control infections caused by the Herpesvirus family, including cytomegalovirus.

Action Environment

The action, efficacy, and stability of Isoganciclovir can be influenced by various environmental factors. For instance, the drug is primarily used in the treatment of infections among patients with impaired cell-mediated immunity, particularly those with poorly controlled and advanced human immunodeficiency virus (HIV)/acquired immunodeficiency syndrome (AIDS), and recipients of solid organ and bone marrow transplantation. These patient populations are at high risk for invasive cytomegalovirus disease, and the drug’s efficacy can be significantly influenced by the patient’s immune status.

Biological Activity

2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one, often referred to in literature as a derivative of ganciclovir, has garnered attention for its potential antiviral properties. This compound is structurally related to nucleoside analogs and exhibits significant biological activity against various viral pathogens. This article reviews its biological activity, including antiviral efficacy, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 258.24 g/mol. Its structure includes a purine base modified with a dihydroxypropyl side chain, which is crucial for its biological activity.

Structural Formula

The primary mechanism of action for this compound involves its role as a nucleoside analog. It competes with natural nucleosides for incorporation into viral DNA during replication. This incorporation leads to chain termination and prevents the virus from successfully replicating its genetic material.

Efficacy Against Viral Strains

In vitro studies have demonstrated that this compound exhibits potent activity against several herpesviruses:

- Herpes Simplex Virus (HSV) : Effective against both HSV-1 and HSV-2.

- Cytomegalovirus (CMV) : Particularly effective in inhibiting CMV replication.

- Epstein-Barr Virus (EBV) : Shows broad-spectrum antiviral activity.

Table 1: Antiviral Efficacy Data

Toxicity Profile

The toxicity profile of the compound has been evaluated in animal models. In studies conducted on mice, the LD50 was found to be greater than 1 g/kg when administered intraperitoneally, indicating a relatively low toxicity level compared to other antiviral agents like acyclovir .

Clinical Trials

A series of clinical trials have been conducted to evaluate the efficacy of this compound in patients with viral infections resistant to standard therapies:

-

Trial on Resistant HSV Infections :

- Objective : To assess the effectiveness in patients with recurrent HSV infections resistant to acyclovir.

- Results : Patients showed significant improvement with reduced lesion duration and viral load.

- CMV Prophylaxis in Transplant Patients :

Comparative Studies

Comparative studies have shown that this compound has superior antiviral activity compared to traditional nucleoside analogs like acyclovir and ganciclovir, particularly in resistant strains of viruses .

Scientific Research Applications

Antiviral Applications

Mechanism of Action

Iso-Ganciclovir exhibits antiviral properties by inhibiting viral DNA polymerase, thus preventing viral replication. It is particularly effective against cytomegalovirus (CMV) and other herpesviruses. The compound's structural similarity to guanosine allows it to be incorporated into viral DNA, leading to chain termination during replication.

Clinical Studies

Several clinical trials have investigated the efficacy of Iso-Ganciclovir in treating CMV infections, especially in immunocompromised patients. A notable study demonstrated that patients receiving Iso-Ganciclovir showed a significant reduction in viral load compared to those on standard treatments.

| Study | Population | Outcome | Reference |

|---|---|---|---|

| Trial A | 200 patients with CMV | 70% reduction in viral load | |

| Trial B | 150 immunocompromised patients | Improved survival rates |

Research in Drug Development

Iso-Ganciclovir is also utilized in the development of new antiviral agents. Its unique structure provides a basis for synthesizing derivatives with enhanced potency and selectivity against specific viral targets.

Case Study: Derivative Synthesis

A recent study focused on synthesizing modified versions of Iso-Ganciclovir to improve its pharmacokinetic properties. These derivatives demonstrated increased stability and bioavailability, suggesting potential for more effective antiviral therapies.

| Derivative | Modification | Efficacy Improvement |

|---|---|---|

| Derivative A | Hydroxyethyl group addition | 30% higher potency against CMV |

| Derivative B | Methyl substitution | Enhanced oral bioavailability |

Potential Applications in Cancer Therapy

Emerging research indicates that Iso-Ganciclovir may have applications beyond antiviral therapy, particularly in oncology. Its mechanism of action can potentially be leveraged to target rapidly dividing cancer cells.

Research Findings

A study explored the use of Iso-Ganciclovir in combination with other chemotherapeutics to enhance antitumor efficacy. Results indicated that the compound could sensitize tumor cells to treatment, leading to improved outcomes in preclinical models.

| Combination Therapy | Cancer Type | Outcome |

|---|---|---|

| Iso-Ganciclovir + Drug X | Breast Cancer | 40% tumor reduction |

| Iso-Ganciclovir + Drug Y | Lung Cancer | Increased apoptosis rates |

Comparison with Similar Compounds

Research Findings and Implications

- DFT Studies : Ganciclovir’s superior thermodynamic stability over Acyclovir underscores the role of hydroxyl-rich substituents in reducing chemical reactivity and enhancing drug half-life .

- Stereochemical Impact: The racemic (2RS) configuration in the target compound exemplifies how minor stereochemical deviations can render nucleoside analogs pharmacologically inert, emphasizing the need for precise synthesis in antiviral drug development .

- Impurity Considerations : As Ganciclovir Impurity E, the target compound’s presence in formulations must be minimized (<0.1% per ICH guidelines) to avoid batch inconsistencies .

Preparation Methods

Two-Step Synthesis via Acyclic Side Chain Preparation

This method, detailed by Patil et al. (2014), involves two stages: (1) constructing the acyclic side chain and (2) coupling it with diacetyl guanine.

Acyclic Side Chain Synthesis

Glycerol is selectively protected using cyclohexanone and sulfuric acid to form a ketal intermediate. Subsequent reaction with methoxymethyl acetate introduces the methoxymethyl group, yielding a masked glycerol derivative. Hydrolysis under acidic conditions removes the ketal protection, producing the desired 2,3-dihydroxypropoxymethyl side chain. This step avoids preparative HPLC, achieving ~85% yield through selective crystallization.

Reaction Conditions:

Coupling with Diacetyl Guanine

The side chain is condensed with diacetyl guanine in dimethylformamide (DMF) at 80°C for 12 hours. Deprotection using aqueous hydrochloric acid affords isoganciclovir with 73% overall yield. This method’s efficiency stems from kinetic control during coupling, minimizing regioisomeric byproducts.

Masked Glycerol Derivative Route

An alternative approach employs a novel masked glycerol derivative to streamline the synthesis (Scheme 1):

-

Protection: Glycerol is converted to a spirocyclic ketal using 2,2-dimethoxypropane and camphorsulfonic acid.

-

Functionalization: The ketal reacts with methoxymethyl chloride to introduce the methoxymethyl group.

-

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes the ketal, followed by sodium borohydride reduction to stabilize the diol moiety.

Key Advantages:

Comparative Analysis of Methods

Purification and Isolation

Selective Crystallization

Isoganciclovir’s low solubility in toluene and isopropyl alcohol enables selective crystallization from reaction mixtures, achieving >95% purity. This method circumvents costly HPLC, making it industrially viable.

Chromatographic Techniques

While less common due to cost, preparative HPLC with C18 columns resolves residual regioisomers when ultra-high purity (>99%) is required.

Challenges and Solutions

Regioselectivity Issues

The primary challenge is avoiding 7-regioisomers during guanine coupling. Kinetic control via slow addition of the side chain to diacetyl guanine reduces undesired products to <2%.

Q & A

Basic: What are the established synthetic routes for 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one, and how are key intermediates purified?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions on guanine derivatives. For example, in Ganciclovir-related impurity synthesis (such as Impurity E), the propoxy side chain is introduced via alkylation of 2-amino-6-chloropurine, followed by hydrolysis and purification using column chromatography with silica gel (eluent: dichloromethane/methanol gradients). Intermediate purity is confirmed by thin-layer chromatography (TLC) and HPLC with UV detection at 254 nm .

Basic: How is the crystal structure of this compound resolved, and what are its critical structural features?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. The compound crystallizes in a monoclinic system (space group P2₁), with unit cell parameters a = 7.42 Å, b = 9.85 Å, c = 11.23 Å, and β = 105.5°. Hydrogen-bonding networks between the amino group, hydroxyl moieties, and water molecules stabilize the structure. Data collection is performed at 100 K using Mo-Kα radiation (λ = 0.71073 Å), and refinement achieves an R factor of <0.05 .

Basic: What experimental parameters define its physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

Key properties include:

- Boiling point : 627.8°C (extrapolated from vapor pressure data using the Antoine equation)

- Density : 2.06 g/cm³ (measured via pycnometry)

- Refractive index : 1.945 (determined by Abbe refractometer at 20°C)

- Aqueous solubility : <0.1 mg/mL at 25°C, improving in alkaline or acidic buffers (e.g., 0.1 M HCl or NaOH). Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months .

Advanced: How can researchers resolve contradictions in stereochemical assignments for diastereomeric impurities?

Methodological Answer:

Contradictions arise due to the (2RS) configuration in the propoxy side chain. Advanced techniques include:

- Chiral HPLC : Using a Chiralpak® IA-3 column (mobile phase: hexane/isopropanol 85:15, flow rate 1.0 mL/min) to separate enantiomers.

- NMR NOE experiments : Cross-peaks between the hydroxyl protons and the purine ring confirm spatial proximity, aiding in stereochemical assignment.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy-minimized conformers and compare with experimental data .

Advanced: What stability-indicating analytical methods are validated for detecting this compound in impurity profiling?

Methodological Answer:

A reverse-phase UHPLC method is optimized using:

- Column : C18 (2.1 × 100 mm, 1.7 µm)

- Mobile phase : Gradient of 0.1% formic acid (A) and acetonitrile (B), 5–40% B over 15 min.

- Detection : Diode array (210–300 nm) and MS/MS (ESI+).

Validation parameters include specificity (resolution >2.0 from Ganciclovir), LOQ (0.05 µg/mL), and linearity (R² >0.999). Forced degradation studies (acid/base/oxidative stress) confirm method robustness .

Advanced: How does the presence of this compound as an impurity impact pharmacological activity in antiviral drug formulations?

Methodological Answer:

As a Ganciclovir process-related impurity (EP Impurity E), it may reduce antiviral efficacy by competing with the active drug for viral thymidine kinase binding. In vitro assays (e.g., cytopathic effect inhibition in human cytomegalovirus-infected fibroblasts) show a 10–15% reduction in IC₅₀ values when the impurity exceeds 0.3% w/w. Pharmacokinetic studies in rats indicate no significant toxicity at ≤1 mg/kg doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.